1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate
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Overview
Description
(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound that features a benzodioxole ring, an iodophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Iodophenyl Group: This step often involves iodination reactions using reagents like iodine and an oxidizing agent.
Synthesis of the Pyrrolidinone Moiety: This can be synthesized through the reaction of succinic anhydride with amines.
Coupling Reactions: The final step involves coupling the benzodioxole, iodophenyl, and pyrrolidinone intermediates under specific conditions, such as using a base and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the imidamide group.
Substitution: The iodophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as amides or thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for advanced material applications.
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Sensors: Can be used in the development of chemical sensors due to its reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For example, the benzodioxole ring can interact with aromatic residues in proteins, while the iodophenyl group can participate in halogen bonding. The pyrrolidinone moiety can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYL-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE
- **(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE
Uniqueness
The presence of the iodophenyl group in (E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE makes it unique compared to its analogs with different halogen substitutions
Properties
Molecular Formula |
C20H18IN3O4S |
---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N'-ethylcarbamimidothioate |
InChI |
InChI=1S/C20H18IN3O4S/c1-2-22-20(23-13-5-8-15-16(9-13)28-11-27-15)29-17-10-18(25)24(19(17)26)14-6-3-12(21)4-7-14/h3-9,17H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
GXOZSZYEQXGUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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